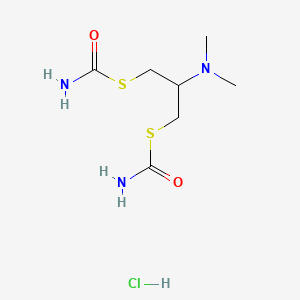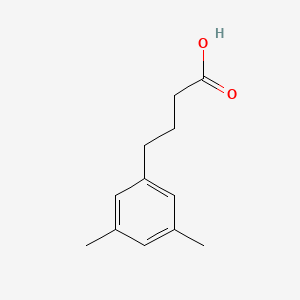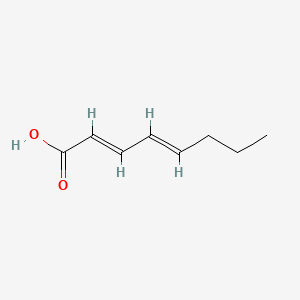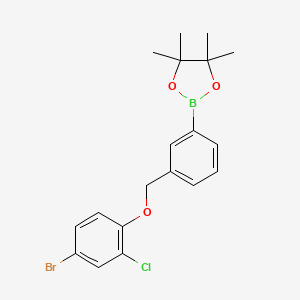
Cartap hydrochloride
Übersicht
Beschreibung
Cartap hydrochloride is an insecticide commonly used in agriculture to control a variety of pests. It is a nereistoxin analogue, which means it is chemically related to nereistoxin, a natural neurotoxin. This compound is highly soluble in water and has low volatility, making it effective in various environmental conditions . It is primarily used to control chewing and sucking pests in crops such as rice, vegetables, and fruits .
Wirkmechanismus
Target of Action
Cartap hydrochloride is a nereistoxin analogue insecticide . It primarily targets the nicotinic acetylcholine receptor (nAChR) in the nervous system of insects . The nAChR is a key component in the transmission of nerve impulses, and its disruption leads to paralysis and eventual death of the insect .
Mode of Action
This compound acts as a systemic insecticide with both contact and stomach action . It binds to the nAChR, blocking nerve transmission . This interaction with the nAChR results in the paralysis of the insect, causing it to discontinue feeding and eventually starve . Additionally, this compound inhibits the [3H]ryanodine binding to the Ca2+ release channel in the sarcoplasmic reticulum in a dose-dependent manner, promoting extracellular Ca2+ influx and induction of internal Ca2+ release .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nervous system’s cholinergic pathway. By blocking the nAChR, this compound disrupts the normal functioning of this pathway, leading to the paralysis of the insect . The compound also affects calcium ion channels, altering the normal flow of calcium ions within the insect’s cells .
Pharmacokinetics
This compound is highly soluble in water, which aids in its distribution when used as a pesticide .
Result of Action
The primary result of this compound’s action is the paralysis and eventual death of the insect. By blocking nerve transmission and disrupting calcium ion channels, the compound causes the insect to stop feeding, leading to starvation . It is effective at controlling various chewing and sucking pests at almost all stages of development .
Action Environment
This compound is used in various environments, including fields of rice, potatoes, cabbage, and other vegetables, as well as soya beans, peanuts, sunflowers, maize, sugar beet, wheat, pearl barley, fruit including apples, pears, plums, apricots, cherries, citrus, vines, chestnuts, tea, cotton, and sugarcane . Its effectiveness can be influenced by environmental factors such as temperature, humidity, and the presence of other chemicals.
Biochemische Analyse
Biochemical Properties
Cartap hydrochloride plays a significant role in biochemical reactions. It inhibits the neuromuscular activity of nicotinic acetylcholine in microorganisms, resulting in acute respiratory failure .
Cellular Effects
This compound significantly increases the levels of endogenous reactive oxygen species (ROS) in C2C12 cells . This suggests that it may influence cell function by altering the cellular redox state.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the nicotinic acetylcholine receptor, leading to inhibition of neuromuscular activity . This results in acute respiratory failure in the affected organisms .
Temporal Effects in Laboratory Settings
In aqueous medium, the oxidation and degradation of this compound have been investigated based on chemical oxygen demand . This suggests that the effects of this compound may change over time due to its degradation in the environment.
Dosage Effects in Animal Models
Studies on the acute toxicity of this compound in freshwater fish, Labeo rohita, have shown that it exhibits toxic effects in a dose-dependent manner . The fish exposed to this compound showed erratic swimming, loss of balance, surfacing, and convulsions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cartap hydrochloride can be synthesized through several methods. One common method involves the reaction of 2-N, N-dimethyl-1, 3-dithiocyanopropane with hydrochloric acid. This reaction typically occurs at a temperature range of 45-70°C and involves the use of solvents like acetone . Another method involves the use of chitosan and sodium tripolyphosphate as crosslinking agents to form nanospheres of this compound through ionic gelation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting 2-N, N-dimethyl-1, 3-dithiocyanopropane with hydrochloric acid under controlled conditions. The reaction mixture is then purified through crystallization and filtration to obtain the final product . This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cartap hydrochloride undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. In aqueous medium, it can be degraded through advanced oxidation processes such as the electro-Fenton process, which generates hydroxyl radicals (•OH) to break down the compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl), and iron ions (Fe²⁺) as catalysts . These reactions typically occur under acidic conditions and at controlled temperatures to ensure efficient degradation.
Major Products Formed: The major products formed from the degradation of this compound include acetic acid, propionic acid, formic acid, nitrous acid, and sulfuric acid . These products result from the breakdown of the compound’s molecular structure during oxidation and hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Cartap hydrochloride has a wide range of scientific research applications. In agriculture, it is used as an insecticide to control pests in crops such as rice, vegetables, and fruits . In environmental chemistry, it is studied for its degradation and removal from water sources using advanced oxidation processes . In nanotechnology, this compound is used to develop controlled-release formulations for targeted delivery of insecticides . Additionally, it has applications in studying the impact of pesticides on soil enzyme activities and microbial biomass .
Vergleich Mit ähnlichen Verbindungen
Cartap hydrochloride is often compared with other nereistoxin analogues such as bensultap and thiocyclam. While all these compounds share a similar mode of action, this compound is unique in its high solubility in water and low volatility . This makes it more effective in various environmental conditions compared to its analogues. Additionally, this compound has a broader spectrum of activity, making it suitable for controlling a wider range of pests .
List of Similar Compounds:- Bensultap
- Thiocyclam
- Nereistoxin
Eigenschaften
IUPAC Name |
S-[3-carbamoylsulfanyl-2-(dimethylamino)propyl] carbamothioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2S2.ClH/c1-10(2)5(3-13-6(8)11)4-14-7(9)12;/h5H,3-4H2,1-2H3,(H2,8,11)(H2,9,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHXTAQSSIEBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CSC(=O)N)CSC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15263-53-3 (Parent) | |
| Record name | Cartap hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9058315 | |
| Record name | Cartap hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; Slightly hygroscopic; [HSDB] White, odorless, crystalline solid; [MSDSonline] | |
| Record name | Cartap hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water at 25 °C, approx 200 g/l. Very slightly soluble in methanol and ethanol. Insoluble in acetone, diethyl ether, ethyl acetate, chloroform, benzene, and n-hexane. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Systemic insecticide with stomach and contact action. Causes paralysis by ganglionic blocking action on the CNS. Insects discontinue feeding upon contact, and die of starvation. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystalline, slightly hygroscopic solid | |
CAS No. |
15263-52-2, 22042-59-7 | |
| Record name | Cartap hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cartap hydrochloride [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cartap hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cartap hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.720 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 22042-59-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWO0R06728 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
179 °C to 181 °C (with decomposition) | |
| Record name | CARTAP HYDROCHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6583 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B6595255.png)






![2-[3-[[[butyl(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B6595318.png)






